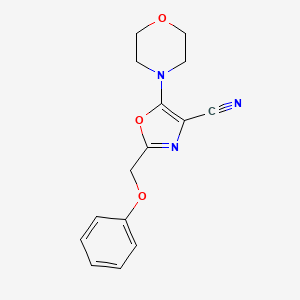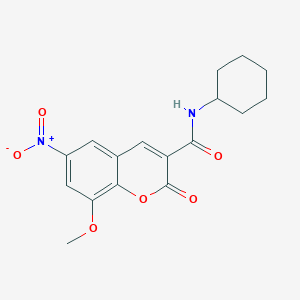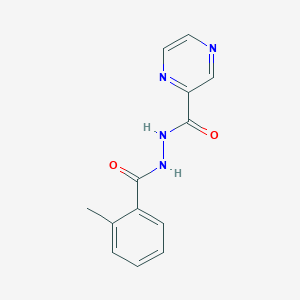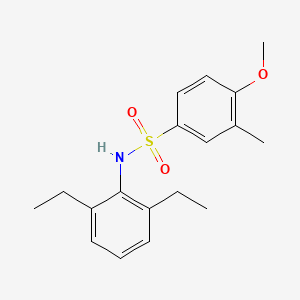
4-(4-methoxy-3-methylbenzyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxy-3-methylbenzyl)morpholine, also known as MMMP, is a chemical compound that belongs to the group of morpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 4-(4-methoxy-3-methylbenzyl)morpholine is primarily attributed to its ability to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is a programmed cell death process. It also acts as an acetylcholinesterase inhibitor, which leads to an increase in the levels of acetylcholine in the brain, resulting in improved cognitive function.
Biochemical and Physiological Effects:
4-(4-methoxy-3-methylbenzyl)morpholine has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It also enhances the immune system's response to foreign pathogens by activating immune cells such as macrophages and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(4-methoxy-3-methylbenzyl)morpholine is its high potency and selectivity towards cancer cells, which makes it a promising candidate for the development of anti-cancer drugs. However, its limited solubility in water and low bioavailability pose significant challenges in its application in vivo.
Zukünftige Richtungen
Future research on 4-(4-methoxy-3-methylbenzyl)morpholine should focus on improving its solubility and bioavailability, exploring its potential applications in other diseases, and developing more efficient synthesis methods. Additionally, the development of 4-(4-methoxy-3-methylbenzyl)morpholine-based drug delivery systems, such as nanoparticles and liposomes, could enhance its therapeutic efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 4-(4-methoxy-3-methylbenzyl)morpholine can be achieved through a multistep process involving the reaction of 4-methoxy-3-methylbenzaldehyde with morpholine in the presence of a catalyst. The resulting product is then subjected to further purification steps to obtain the final compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxy-3-methylbenzyl)morpholine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anti-tumor activity against different cancer cell lines, including breast, lung, and colon cancer. It has also shown promising results in the treatment of Alzheimer's disease, as it acts as an acetylcholinesterase inhibitor, which is a key enzyme involved in the pathogenesis of this disease.
Eigenschaften
IUPAC Name |
4-[(4-methoxy-3-methylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11-9-12(3-4-13(11)15-2)10-14-5-7-16-8-6-14/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYCCGQUCZVKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5737870.png)




![1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5737918.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)




